molecular formula C7H5ClF3NO2S B1365583 4-Chloro-3-(trifluoromethyl)benzenesulfonamide CAS No. 406233-17-8

4-Chloro-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1365583
M. Wt: 259.63 g/mol
InChI Key: ILYYQBMUPMMTHV-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5ClF3NO2S . It is used as an intermediate in the production of pesticides and dyes .


Synthesis Analysis

The compound can be synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .


Molecular Structure Analysis

The molecular weight of the compound is 259.64 . The InChI code is 1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) .


Chemical Reactions Analysis

4-(Trifluoromethyl)benzenesulfonyl chloride and N-vinylpyrrolidinone in acetonitrile can undergo photo-irradiation with visible light in the presence of Ir(ppy)2(dtbbpy)PF6 to give the corresponding E-vinyl sulfone .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 288.3±40.0 °C at 760 mmHg, and a flash point of 128.1±27.3 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Development of Nonsteroidal Progesterone Receptor Antagonists

4-Chloro-3-(trifluoromethyl)benzenesulfonamide derivatives have been studied for their role as nonsteroidal progesterone receptor antagonists. These compounds are considered for treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).

2. Potential Anticancer Agents

Novel derivatives of 4-Chloro-3-(trifluoromethyl)benzenesulfonamide have been synthesized with potential anticancer activity. These compounds have shown remarkable activity against various human tumor cell lines, suggesting their potential in cancer treatment (Sławiński et al., 2012).

3. Study of Binding Modes in PPARγ Agonists

The compound has been used in studies to understand the complex binding modes of PPARγ partial agonists. This research contributes to the understanding of the biochemical activity of certain drugs and their interaction with the PPARγ receptor (Hughes et al., 2016).

4. Novel Synthesis Methods in Chemical Research

Research has been conducted on incorporating the (trifluoromethyl)thio group into specific chemical scaffolds using 4-Chloro-3-(trifluoromethyl)benzenesulfonamide. This contributes to advancements in chemical synthesis techniques (Xiao et al., 2013).

5. Chemosensing Applications

The compound has been used in the development of a colorimetric and fluorescence chemosensing probe for detecting specific ions in aqueous solutions. This has applications in bioimaging and detecting elements like Sn2+ in living cells (Ravichandiran et al., 2020).

6. Synthesis of Pain-Modulating Compounds

4-Chloro-3-(trifluoromethyl)benzenesulfonamide derivatives have been synthesized and tested for their effects on a pathological pain model in mice. These studies contribute to the development of new pain management drugs (Lobo et al., 2015).

Safety And Hazards

The compound is a low melting solid . It is classified as Skin Corr. 1B under hazard classifications . Contact with the compound can cause burns of eyes, skin, and mucous membranes .

Future Directions

The compound is used as an intermediate in the production of pesticides and dyes . It can also be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole , suggesting potential applications in organic synthesis and medicinal chemistry.

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYYQBMUPMMTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429134
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzenesulfonamide

CAS RN

406233-17-8
Record name 4-chloro-3-(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SL Johnson, LH Chen, E Barile, A Emdadi… - Bioorganic & medicinal …, 2009 - Elsevier
We report on the identification of a novel small molecule inhibitor of anthrax lethal factor using a high-throughput screening approach. Guided by molecular docking studies, we carried …
Number of citations: 35 www.sciencedirect.com
H Li, H Deng - Synthesis, 2017 - thieme-connect.com
A new amidation of azoxybenzenes with sulfonamides catalyzed by a rhodium(III) salt has been developed. This sulfonamidation proceeds efficiently under mild reaction conditions to …
Number of citations: 10 www.thieme-connect.com

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